molecular formula C12H18N4O4S B8639442 4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide

4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide

Cat. No. B8639442
M. Wt: 314.36 g/mol
InChI Key: QMITZABGWGHHAM-UHFFFAOYSA-N
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Patent
US09034875B2

Procedure details

To a solution of EXAMPLE 291C (4.14 g) in dichloromethane (10 mL) was added trifluoroacetic acid (10 mL). The mixture was stirred for 2 hours. The mixture was concentrated under vacuum and the residue was dissolved in dichloromethane (300 mL) and washed with aqueous NaHCO3, water, and brine and dried over Na2SO4. Filtration and evaporation of solvent gave the title compound.
Name
solution
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]([CH2:12][CH2:13][CH2:14][NH:15][C:16]2[CH:21]=[CH:20][C:19]([S:22](=[O:25])(=[O:24])[NH2:23])=[CH:18][C:17]=2[N+:26]([O-:28])=[O:27])C(=O)OC(C)(C)C)[CH2:3][CH2:2]1.FC(F)(F)C(O)=O>ClCCl>[CH:1]1([NH:4][CH2:12][CH2:13][CH2:14][NH:15][C:16]2[CH:21]=[CH:20][C:19]([S:22]([NH2:23])(=[O:24])=[O:25])=[CH:18][C:17]=2[N+:26]([O-:28])=[O:27])[CH2:3][CH2:2]1

Inputs

Step One
Name
solution
Quantity
4.14 g
Type
reactant
Smiles
C1(CC1)N(C(OC(C)(C)C)=O)CCCNC1=C(C=C(C=C1)S(N)(=O)=O)[N+](=O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane (300 mL)
WASH
Type
WASH
Details
washed with aqueous NaHCO3, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)NCCCNC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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